molecular formula C14H23NO2 B5053412 (3-Methyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate

(3-Methyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate

Cat. No.: B5053412
M. Wt: 237.34 g/mol
InChI Key: GWVKVVKUKYVACS-UHFFFAOYSA-N
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Description

(3-Methyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate is an organic compound that features a piperidine ring, an alkyne group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the alkyne group and finally the esterification to form the acetate. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors can also be considered to enhance the production rate and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate can undergo various chemical reactions including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes.

    Substitution: The acetate group can be substituted with other functional groups such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) under high pressure.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

(3-Methyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3-Methyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the alkyne and acetate groups can participate in various biochemical pathways. These interactions can modulate biological activities, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate is unique due to its combination of a piperidine ring, an alkyne group, and an acetate ester. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

(3-methyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-4-14(3,17-13(2)16)9-8-12-15-10-6-5-7-11-15/h4-7,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVKVVKUKYVACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#CCN1CCCCC1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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